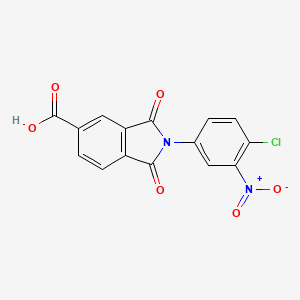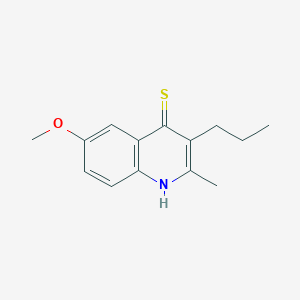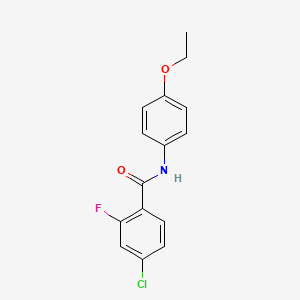![molecular formula C13H17Cl2NO3S B5710097 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5710097.png)
1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]azepane, commonly known as DAS, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DAS belongs to the class of sulfonyl-containing compounds and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of DAS is not fully understood, but it is believed to act through multiple pathways. DAS has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and topoisomerase, which are involved in various cellular processes. DAS has also been shown to modulate the expression of several genes involved in cell growth and division.
Biochemical and Physiological Effects:
DAS has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and anti-tumor effects. DAS has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Additionally, DAS has been shown to have antioxidant properties and may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
DAS has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, DAS has some limitations, including its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of DAS is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on DAS. One area of interest is the development of new synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the potential therapeutic applications of DAS in various fields, including cancer, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of DAS and its potential interactions with other compounds.
Méthodes De Synthèse
The synthesis of DAS involves the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with azepane in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then converted to DAS by a series of reactions. The synthesis of DAS is a relatively straightforward process, and several modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
DAS has been studied for its potential as a therapeutic agent in various fields, including cancer treatment, inflammation, and neurological disorders. In cancer research, DAS has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that DAS has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological research, DAS has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
1-(2,3-dichloro-4-methoxyphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO3S/c1-19-10-6-7-11(13(15)12(10)14)20(17,18)16-8-4-2-3-5-9-16/h6-7H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIMBNHYSZZICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N2CCCCCC2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,3-Dichloro-4-methoxyphenyl)sulfonyl]azepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5710027.png)


![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5710034.png)



![1-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5710067.png)

![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5710085.png)
![2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5710089.png)


![N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide](/img/structure/B5710128.png)